2',4'-Dimethylacetophenone
Overview
Description
It is a colorless to slightly yellow oily liquid with a sweet, floral, woody, and minty odor . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2’,4’-Dimethylacetophenone is a phenolic compound present in the essential oil of the labdanum of Cistus ladanifer . Its primary targets are plant species such as Lactuca sativa and Allium cepa . The compound inhibits total germination and radicle growth of these plants, and it strongly delays germination and reduces hypocotyl size .
Mode of Action
The compound interacts with its targets by inhibiting total germination and radicle growth . The position and number of methyl groups affect the efficacy of the derivative . 2’,4’-Dimethylacetophenone was found to be the most phytotoxic compound among the tested phenolic compounds . The activity of the compounds depended on their concentration and presented hormetic effects .
Biochemical Pathways
It is known that the compound inhibits total germination and radicle growth, suggesting that it may interfere with the biochemical pathways involved in these processes .
Pharmacokinetics
It is known that the compound is an endogenous metabolite , suggesting that it is likely to be well-absorbed and distributed within the body, metabolized, and excreted.
Result of Action
The result of the action of 2’,4’-Dimethylacetophenone is the inhibition of total germination and radicle growth in certain plant species . It also strongly delays germination and reduces hypocotyl size . The compound’s effects are concentration-dependent and can exhibit hormetic effects .
Action Environment
The action of 2’,4’-Dimethylacetophenone is influenced by environmental factors such as concentration . The compound’s phytotoxic activity is dependent on its concentration . In addition, the compound exhibits hormetic effects, which means that its effects can vary depending on the dose or concentration .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to detect aldosterone aroma in tobacco compounds using Gas Chromatography .
Cellular Effects
It has been reported that propiophenone, 4’-methylacetophenone, and 2’,4’-dimethylacetophenone slightly inhibit total germination and radicle growth of Lactuca sativa, and they strongly delay germination and reduce hypocotyl size .
Temporal Effects in Laboratory Settings
It is known that this compound may irritate eyes, skin, and the respiratory tract .
Metabolic Pathways
It is known that this compound is involved in the production, composition, and properties of essential oils .
Subcellular Localization
It is known that this compound is a liquid at room temperature and is recommended to be stored in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’-Dimethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethylacetophenone often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: 2,4-Dimethylphenylethanol.
Substitution: 2,4-Dimethylbromoacetophenone or 2,4-Dimethylchloroacetophenone.
Scientific Research Applications
2’,4’-Dimethylacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2’,4’-Dimethylacetophenone can be compared with other similar compounds such as:
4’-Methoxyacetophenone: Similar in structure but contains a methoxy group instead of methyl groups.
3’,4’-Dimethylacetophenone: Similar but with different positions of the methyl groups on the aromatic ring.
2’,4’-Dichloroacetophenone: Contains chlorine atoms instead of methyl groups.
Uniqueness: 2’,4’-Dimethylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSKVWQTONQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058997 | |
Record name | 1-(2,4-Dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |
Record name | 2,4-Dimethylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 118.00 °C. @ 18.00 mm Hg | |
Record name | 2',4'-Dimethylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2,4-Dimethylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.993-0.999 | |
Record name | 2,4-Dimethylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-74-7 | |
Record name | 2′,4′-Dimethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dimethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |
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Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2,4-Dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',4'-DIMETHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2',4'-Dimethylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the phytotoxic effects of 2',4'-dimethylacetophenone on plants?
A: this compound has been identified as a phytotoxic compound found in the essential oil of Cistus ladanifer, a Mediterranean plant known for its allelopathic properties []. Research shows that it can inhibit seed germination and hinder seedling growth in both Lactuca sativa (lettuce) and Allium cepa (onion) []. Interestingly, the effect varies depending on the plant species, concentration of the compound, and the growth medium used (soil vs. paper) [].
Q2: How does the structure of this compound influence its phytotoxic activity compared to other similar compounds?
A: Studies comparing this compound with propiophenone and 4'-methylacetophenone reveal that the number and position of methyl groups on the aromatic ring impact the compound's efficacy []. Specifically, this compound, possessing two methyl groups, exhibited the strongest phytotoxic effects among the three compounds tested []. This suggests that the presence and position of methyl groups likely influence the interaction of these compounds with their plant targets.
Q3: Beyond its phytotoxic properties, does this compound exhibit other biological activities?
A: Research indicates that this compound can be utilized as a building block for synthesizing Schiff bases []. These Schiff bases, when complexed with metals like Co(II), Cu(II), Ni(II), and Zn(II), display promising antimicrobial activity []. This antimicrobial effect is attributed to the chelation process, which reduces the polarity of the metal ion upon coordination with the Schiff base ligand [].
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